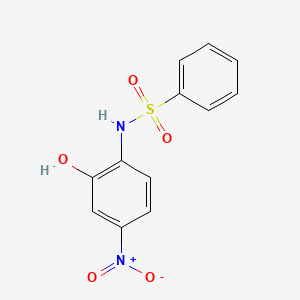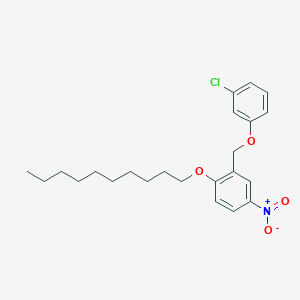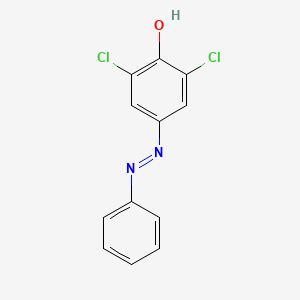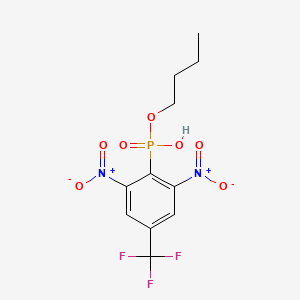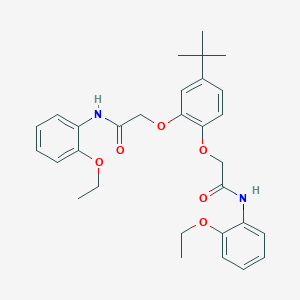
Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- is an organic compound with the molecular formula C9H10BrN2O4 It is a derivative of benzene, characterized by the presence of bromine, methyl, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- typically involves the nitration of 1-bromo-2,4,5-trimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-cyano-2,4,5-trimethyl-3,6-dinitrobenzene.
Reduction: 1-bromo-2,4,5-trimethyl-3,6-diaminobenzene.
Oxidation: 1-bromo-2,4,5-trimethyl-3,6-dinitrobenzoic acid.
Scientific Research Applications
Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro groups are reduced to amino groups through electron transfer processes facilitated by the reducing agents.
Comparison with Similar Compounds
- Benzene, 1-bromo-2,4,5-trimethyl-
- Benzene, 1-bromo-2,4,6-trimethyl-
- Benzene, 1-bromo-3,5-dinitro-
Comparison: Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- is unique due to the specific positions of the bromine, methyl, and nitro groups on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo compared to other similar compounds. For instance, the presence of two nitro groups in the 3 and 6 positions makes it more susceptible to reduction reactions compared to compounds with fewer nitro groups.
Properties
CAS No. |
5877-60-1 |
|---|---|
Molecular Formula |
C9H9BrN2O4 |
Molecular Weight |
289.08 g/mol |
IUPAC Name |
1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-5(2)9(12(15)16)7(10)6(3)8(4)11(13)14/h1-3H3 |
InChI Key |
ZMHKCOHMNLOBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


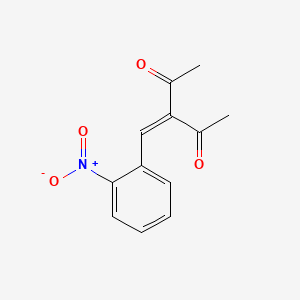
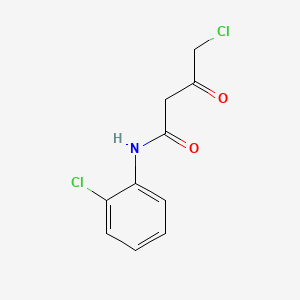
![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)
